Product packaging for Boron tribromide(Cat. No.:CAS No. 10294-33-4)

Boron tribromide

Cat. No.: B089286
CAS No.: 10294-33-4
M. Wt: 250.53 g/mol
InChI Key: ILAHWRKJUDSMFH-UHFFFAOYSA-N
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Description

Significance of Boron Tribromide as a Reagent in Modern Synthesis

This compound has established itself as an indispensable reagent in modern organic synthesis, primarily due to its potent Lewis acidity, which surpasses that of other boron trihalides like boron trichloride (B1173362) (BCl₃) and boron trifluoride (BF₃). acs.org This strong electrophilic character makes it exceptionally effective for the cleavage of ethers, a reaction of fundamental importance in the deprotection of hydroxyl groups in the synthesis of complex molecules, including pharmaceuticals. wikipedia.orgsigmaaldrich.com Specifically, it is widely used for the demethylation of aryl methyl ethers to yield phenols. wikipedia.orgchemicalbook.com

The mechanism of ether cleavage by this compound is a subject of detailed study. For tertiary alkyl ethers, the process is initiated by the formation of a complex between the Lewis acidic boron center and the ether oxygen. This is followed by the elimination of an alkyl bromide, yielding a dibromo(organo)borane, which can then be hydrolyzed to the corresponding alcohol. borates.todaywikipedia.org In the case of aryl methyl ethers, a bimolecular mechanism involving two BBr₃-ether adducts is proposed. wikipedia.orggvsu.edu Recent computational studies have further refined this understanding, suggesting a new mechanistic pathway involving charged intermediates and indicating that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether like anisole (B1667542). nih.gov

Beyond ether cleavage, this compound's utility extends to a variety of other transformations. It is employed in the cleavage of acetals that are resistant to standard acidic conditions, as well as for the removal of amino acid protecting groups such as benzyloxycarbonyl and tert-butoxycarbonyl. borates.todaysigmaaldrich.com Furthermore, BBr₃ serves as a catalyst in Friedel-Crafts chemistry and olefin polymerization. wikipedia.orgchemicalbook.com In the realm of materials science, it is used to produce high-quality boron-doped graphene and in the synthesis of luminescent polystyrene derivatives. borates.today Its applications also reach into the electronics industry, where high-purity this compound is a critical boron source for creating p-type regions in silicon substrates for semiconductors and photovoltaic cells. merckgroup.comwikipedia.orgresearchgate.net

Historical Context of this compound Applications in Academic Research

The history of this compound dates back to the mid-19th century. Its first synthesis was reported by Poggiale in 1846, who produced the compound by reacting boron trioxide with carbon and bromine at high temperatures. borates.todaywikipedia.org A significant improvement to this method was developed in 1857 by F. Wöhler and Deville, who used amorphous boron as a starting material, allowing for lower reaction temperatures and avoiding the production of carbon monoxide as a byproduct. borates.todaywikipedia.org

Early academic research focused on establishing the fundamental properties of this compound. Its strong Lewis acidic nature was recognized, which laid the groundwork for its future applications in organic synthesis. acs.orgchemicalbook.com Initially, its use was centered on reactions that capitalized on this Lewis acidity, such as the cleavage of acetals that proved difficult to deprotect using conventional acidic methods. borates.today

Over time, the scope of its applications in academic research broadened considerably. Researchers began to explore its efficacy in cleaving other functional groups, leading to its widespread adoption for the deprotection of ethers, particularly aryl methyl ethers in the context of natural product synthesis. sigmaaldrich.comchemicalbook.com For instance, it was utilized in the synthesis of complex molecules like deoxyvernolepin, vernolepin, and vernomenin (B1198957). borates.todaysigmaaldrich.com The 20th and 21st centuries have seen continued investigation into the mechanistic details of BBr₃-mediated reactions and the expansion of its use into new areas like polymerization and materials science. gvsu.eduacs.org Its role as a dopant in the burgeoning semiconductor industry also became a significant area of research and application. wikipedia.orgresearchgate.net

Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula BBr₃ commonorganicchemistry.com
Molecular Weight 250.52 g/mol commonorganicchemistry.com
Appearance Colorless to amber fuming liquid nih.govcommonorganicchemistry.com
Odor Sharp, pungent, irritating nih.govchemicalbook.com
Melting Point -46 °C (-51 °F) chemicalbook.com
Boiling Point 91.3 °C (196.3 °F) borates.today
Density 2.60 g/mL at 20 °C commonorganicchemistry.com
Solubility Reacts with water and alcohol. Soluble in carbon tetrachloride and dichloromethane (B109758). borates.todaychemicalbook.com

Key Applications of this compound

Application AreaSpecific UseReference
Organic Synthesis Cleavage of ethers (demethylation/dealkylation) and acetals. wikipedia.orgsigmaaldrich.comchemicalbook.com
Deprotection of amino acid protecting groups. borates.todaysigmaaldrich.com
Lewis acid catalyst in Friedel-Crafts reactions and olefin polymerization. wikipedia.orgchemicalbook.com
Pharmaceuticals Synthesis of drug intermediates. borates.today
Materials Science Production of boron-doped graphene. borates.today
Synthesis of luminescent polymers. borates.today
Electronics P-type doping of silicon substrates for semiconductors and photovoltaics. merckgroup.comwikipedia.orgresearchgate.net
Plasma etching. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula BBr3 B089286 Boron tribromide CAS No. 10294-33-4

Properties

IUPAC Name

tribromoborane
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InChI

InChI=1S/BBr3/c2-1(3)4
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InChI Key

ILAHWRKJUDSMFH-UHFFFAOYSA-N
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Canonical SMILES

B(Br)(Br)Br
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Molecular Formula

BBr3
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DSSTOX Substance ID

DTXSID4065028
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Molecular Weight

250.53 g/mol
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Physical Description

Boron tribromide appears as a colorless, fuming liquid with a pungent odor. Boiling point 194 °F. Freezing point -51 °F. Very toxic by inhalation. Corrosive to metals and tissue., Colorless, fuming liquid with a sharp, irritating odor; [NIOSH], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR., Colorless, fuming liquid with a sharp, irritating odor.
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Boiling Point

196 °F at 760 mmHg (USCG, 1999), 91.3 °C, 91 °C, 194 °F
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Solubility

Decomposes (NIOSH, 2023), Soluble in carbon tetrachloride, sulfur dioxide (liquid), sulfur dichloride; moderately soluble in methylcyclohexane, Solubility in water: reaction, Decomposes
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Density

2.645 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.6 g/cu cm, Relative density (water = 1): 2.7, 2.64 at 68 °F, (65 °F): 2.64
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Vapor Density

Relative vapor density (air = 1): 8.6
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Vapor Pressure

40 mmHg at 57 °F (NIOSH, 2023), Vapor pressure: 100 Pa (0.75 mm Hg) at -45 °C (extrapolated); 1 kPa (7.5 mm Hg) at -15 °C (extrapolated); 10 kPa (75 mm Hg) at 27.5 °C; 100 kPa (750 mm Hg) at 90.4 °C, 40 mm Hg at 14 °C; 100 mm Hg at 33.5 °C, Vapor pressure, kPa at 14 °C: 5.3, 40 mmHg at 57 °F, (57 °F): 40 mmHg
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Impurities

Boron tribromide typically contains traces of bromine.
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Color/Form

Colorless, fuming liquid

CAS No.

10294-33-4
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Melting Point

-51 °F (USCG, 1999), -46 °C, -51 °F
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Synthetic Methodologies and Advancements in Boron Tribromide Production

Evolution of Boron Tribromide Synthetic Routes

The synthesis of this compound (BBr₃) has evolved significantly since its first preparation in the mid-19th century. Initial methods have been refined and adapted for large-scale industrial production, driven by the compound's utility in various scientific and industrial fields.

Early Preparative Methods (e.g., Poggiale's reaction, Wöhler and Deville's improvements)

Poggiale's Reaction (1846): B₂O₃ + 3C + 3Br₂ → 2BBr₃ + 3CO researchgate.netwikipedia.org

In 1857, a notable improvement to this synthesis was introduced by Friedrich Wöhler and Henri Etienne Sainte-Claire Deville. researchgate.netborates.todaywikipedia.orggoogle.com Their method utilized amorphous boron directly reacting with bromine, which allowed for lower reaction temperatures and, crucially, avoided the production of carbon monoxide. researchgate.netborates.todaywikipedia.orgqsstudy.com This route offered a cleaner reaction profile. researchgate.net The reaction between the elements proceeds at a dull red heat. google.com

Wöhler and Deville's Improvement (1857): 2B + 3Br₂ → 2BBr₃ researchgate.netwikipedia.org

These early methods laid the groundwork for future developments in this compound synthesis, moving from carbothermic reduction to direct combination of the elements.

Industrial Scale Synthesis Techniques

For industrial production, several methods are employed, often focusing on efficiency, cost-effectiveness of starting materials, and product yield. A common industrial process involves the bromination of boron carbide (B₄C) at elevated temperatures. borates.todaywikipedia.orgqsstudy.comchemeurope.comgoogle.comsoftschools.com This reaction is typically carried out at temperatures ranging from 800°C to 1000°C. google.com Another source suggests the reaction can occur at temperatures above 300°C. borates.todaywikipedia.orgqsstudy.comchemeurope.com

Another significant industrial-scale method is the direct synthesis from elemental boron and bromine at high temperatures, a scaled-up version of the Wöhler and Deville method. The reaction temperature for this process can range from 420°C to 900°C, with studies indicating that 700°C is a suitable temperature for producing a product containing about 96% this compound. The reaction of boric oxide with carbon in a stream of bromine is also cited as an industrial process. softschools.com

Industrial Synthesis MethodReactantsTemperatureKey Feature
Boron Carbide BrominationBoron Carbide (B₄C), Bromine (Br₂)>300°C to 1000°C borates.todaywikipedia.orgqsstudy.comchemeurope.comgoogle.comUtilizes readily available boron carbide.
Direct Elemental ReactionElemental Boron (B), Bromine (Br₂)420°C - 900°C A direct combination that can yield a purer product at lower temperatures.
Carbothermic ReductionBoric Oxide (B₂O₃), Carbon (C), Bromine (Br₂)High Temperature softschools.comBased on the original Poggiale reaction.

Development of High-Purity this compound for Specialized Applications

The demand for high-purity this compound is primarily driven by the electronics and pharmaceutical industries. researchgate.netwikipedia.orgqsstudy.comsoftschools.com In semiconductor manufacturing, it serves as a crucial liquid boron source for p-type doping of silicon substrates. researchgate.netwikipedia.orgqsstudy.comchemeurope.comsoftschools.com

Purification Strategies for Enhanced Reagent Quality

Achieving the high levels of purity required for applications like semiconductor doping necessitates effective purification strategies. The most common method for purifying crude this compound is fractional distillation or vacuum distillation. researchgate.netborates.todaywikipedia.orgqsstudy.comchemeurope.comgoogle.com

A detailed process for producing high-purity (e.g., 99.999% or 5N+) this compound involves several steps. researchgate.net One such process starts with the synthesis from elemental boron and bromine, followed by differential distillation of the resulting BBr₃. researchgate.net In another advanced method for achieving purity greater than 6N (99.9999%), industrial boron powder is first processed into boron blocks. google.com This is followed by the purification of liquid bromine. The two purified reactants then undergo a high-temperature reaction (600-850°C). google.com Subsequently, any excess bromine is removed using high-purity aluminum as a debrominating agent. google.com The final and critical step is fractionation in a column to remove high and low boiling point impurities, with the product fractionating at 85-120°C. google.com This multi-step approach ensures the removal of metallic and other impurities to meet the stringent requirements of the electronics industry. google.com

Purification Techniques for this compound

Technique Purpose Purity Achieved
Fractional / Vacuum Distillation Separation of BBr₃ from byproducts and impurities with different boiling points. researchgate.netborates.todaygoogle.com Standard to High Purity

Impact of Purity on Specific Chemical Transformations

The purity of this compound has a direct and significant impact on its effectiveness in specialized applications.

In the semiconductor industry , high-purity BBr₃ is essential for the precise control of dopant levels when creating p-type regions in silicon wafers for devices like transistors and solar cells. researchgate.net The presence of metallic or other impurities can adversely affect the electronic properties of the semiconductor, leading to device failure. The controlled introduction of the dopant is managed by regulating the bubbler temperature, the nitrogen carrier gas flow rate, and the process pressure. researchgate.net

In organic synthesis , this compound is a powerful reagent for the cleavage of ethers, a common step in the production of pharmaceuticals. wikipedia.orgqsstudy.comorgsyn.org While standard purity may suffice for some applications, high-purity grades (e.g., 99.9%) are often preferred to avoid side reactions and ensure clean conversions, particularly in complex, multi-step syntheses. orgsyn.orgorgsyn.org High purity prevents the introduction of contaminants that could affect sensitive functional groups or poison catalysts in subsequent reaction steps. orgsyn.org For instance, it is a valuable reagent for demethylating iodinated ethers and methoxy (B1213986) biphenylenes where other reagents might cause decomposition. orgsyn.org

Lewis Acidity and Coordination Chemistry of Boron Tribromide

Fundamental Principles of Boron Tribromide as a Lewis Acid

This compound's potent Lewis acidity stems from the electron-deficient nature of the central boron atom. doubtnut.commappingignorance.org In its molecular structure, boron is bonded to three bromine atoms, leaving it with only six electrons in its valence shell, two short of a stable octet. doubtnut.com This electron deficiency creates a vacant p-orbital on the boron atom, perpendicular to the plane of the BBr₃ molecule, making it a strong electron-pair acceptor. mappingignorance.org

This inherent acidity allows this compound to act as a catalyst in various reactions, such as Friedel-Crafts chemistry and olefin polymerization. wikipedia.orgchemicalbook.com It readily forms complexes with Lewis bases, which are molecules or ions with a lone pair of electrons available for donation. A notable application of this property is the cleavage of ethers, a crucial reaction in the synthesis of pharmaceuticals. wikipedia.orgborates.today In this process, the ether's oxygen atom donates a lone pair to the boron atom, forming a complex that facilitates the breaking of the carbon-oxygen bond. wikipedia.orgpearson.com

Comparative Analysis of Lewis Acidity Among Boron Trihalides (BBr₃ vs. BF₃, BCl₃, BI₃)

Contrary to what might be expected based on the electronegativity of the halogens, the Lewis acidity of the boron trihalides increases down the group: BF₃ < BCl₃ < BBr₃ < BI₃. researchgate.netdoubtnut.comunlp.edu.ar This is often referred to as the "reverse" or "anomalous" trend. acs.org

Boron TrihalideLewis Acidity Trend
Boron trifluoride (BF₃)Weakest
Boron trichloride (B1173362) (BCl₃)Intermediate
This compound (BBr₃)Stronger
Boron triiodide (BI₃)Strongest

Theoretical Explanations for the Reverse Lewis Acidity Trend

The most widely accepted explanation for this unexpected trend involves the concept of π-backbonding. acs.orgvedantu.com This phenomenon describes the donation of electron density from a filled p-orbital on the halogen atoms to the empty p-orbital on the boron atom. acs.orgdoubtnut.com This interaction gives the B-X bond some double-bond character. acs.org

The extent of this π-backbonding is most significant in boron trifluoride (BF₃) because the 2p orbitals of boron and fluorine are similar in size and energy, allowing for effective overlap. doubtnut.com As we move down the halogen group to chlorine and bromine, the p-orbitals (3p and 4p, respectively) become larger and more diffuse, leading to less effective overlap with boron's 2p orbital. vedantu.comdoubtnut.com Consequently, the π-backbonding is weaker in BCl₃ and even more so in BBr₃. doubtnut.com This reduced back-donation in BBr₃ leaves the boron atom more electron-deficient and thus a stronger Lewis acid. quora.com

Another contributing factor is the rehybridization energy. When a boron trihalide forms a complex with a Lewis base, its geometry changes from trigonal planar to pyramidal. acs.org The energy required for this change, known as the rehybridization or pyramidalization energy, is highest for BF₃ due to the strong B-F π-bonds that resist this distortion. unlp.edu.aracs.org BBr₃ has a lower rehybridization energy, making it more favorable to form adducts. acs.org

Influence of Electronic Structure and Halogen Electronegativity on Lewis Acidity

While fluorine is the most electronegative halogen, which would naively suggest BF₃ should be the strongest Lewis acid, this effect is counteracted by the aforementioned π-backbonding. doubtnut.comacs.org The high electronegativity of fluorine does lead to a more ionic B-F bond and a greater positive partial charge on the boron atom in BF₃ compared to BBr₃. unlp.edu.arresearchgate.net However, the dominant factor determining Lewis acidity in this series is the strength of the π-backbonding, not the inductive effect of the halogens. acs.orgdoubtnut.com

Studies have shown that the electron affinity of the boron trihalides increases from BF₃ to BBr₃, which correlates with their increasing Lewis acidity. unlp.edu.ar This indicates that the energy of the lowest unoccupied molecular orbital (LUMO), which is the acceptor orbital in Lewis acid-base interactions, is lower for BBr₃, making it a better electron acceptor. unlp.edu.archemrxiv.org

Formation and Characterization of this compound Adducts and Complexes

Lewis Acid-Base Interactions with Nitrogen-Containing Ligands (e.g., Trimethylamine (B31210), Ammonia)

This compound readily forms stable 1:1 adducts with nitrogen-containing Lewis bases like trimethylamine ((CH₃)₃N) and ammonia (B1221849) (NH₃). umich.educdnsciencepub.com These reactions are classic examples of Lewis acid-base chemistry, where the nitrogen atom donates its lone pair of electrons to the empty p-orbital of the boron atom, forming a coordinate covalent bond. vaia.com

The formation of these adducts has been studied extensively to compare the Lewis acidity of the boron trihalides. Calorimetric studies and dipole moment measurements have confirmed that the stability of the adducts increases in the order BF₃ < BCl₃ < BBr₃, further supporting the reverse order of Lewis acidity. cdnsciencepub.com For instance, the reaction between trimethylamine and the boron trihalides shows that the BBr₃ adduct is more stable than the BF₃ adduct. researchgate.net Mass spectrometry studies of trimethylamine adducts also indicate a stronger boron-nitrogen bond in the BBr₃ complex compared to the BF₃ complex. rsc.org

The formation of the BBr₃-NH₃ complex involves the nitrogen atom of ammonia donating its lone pair to the boron atom. youtube.com This interaction leads to the formation of a stable adduct, H₃N:BBr₃. vaia.com

Complex Formation in Reaction Intermediates

The formation of transient complexes, or reaction intermediates, is a key aspect of the reactivity of this compound in organic synthesis. wikipedia.orgresearchgate.net A prime example is the cleavage of ethers. The reaction is initiated by the formation of a Lewis acid-base adduct between the ether's oxygen atom and the this compound. wikipedia.orgpearson.comvaia.com This initial complex formation weakens the C-O bond of the ether, making it susceptible to nucleophilic attack by a bromide ion. pearson.com

In the case of aryl methyl ethers, a proposed mechanism involves a bimolecular process where two BBr₃-ether adducts interact. wikipedia.orggvsu.edu This highlights the role of complex formation in facilitating the reaction pathway. Similarly, in Friedel-Crafts reactions, BBr₃ acts as a catalyst by forming a complex with the alkyl or acyl halide, which increases the electrophilicity of the carbon atom and promotes the subsequent electrophilic aromatic substitution.

Advanced Reaction Mechanisms Catalyzed or Mediated by Boron Tribromide

Cleavage Reactions Facilitated by Boron Tribromide

This compound is particularly renowned for its efficacy in cleaving ether linkages, a critical reaction for the deprotection of hydroxyl groups in the synthesis of natural products and pharmaceuticals. rsc.orgresearchgate.net The reagent's utility also extends to the cleavage of acetals and the removal of protecting groups from amines and thiols.

The cleavage of ethers by BBr₃ is a fundamental transformation in organic chemistry. masterorganicchemistry.com The general mechanism commences with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. pearson.compearson.com This coordination weakens the adjacent carbon-oxygen bond, rendering it susceptible to nucleophilic attack by a bromide ion. The subsequent pathway, however, varies depending on the structure of the ether's alkyl groups. masterorganicchemistry.comwikipedia.org

The dealkylation of tertiary alkyl ethers by this compound proceeds through a unimolecular, Sₙ1-type mechanism. masterorganicchemistry.comwikipedia.org The initial step is the formation of the oxonium ion intermediate by the coordination of the ether's oxygen atom to the Lewis acidic BBr₃. borates.today Due to the high stability of the resulting tertiary carbocation, the C-O bond cleaves, releasing the carbocation and forming a dibromo(organo)borane intermediate (ROBBr₂). wikipedia.orgborates.today The tertiary carbocation is then captured by a bromide ion. Subsequent hydrolysis of the dibromo(organo)borane yields the corresponding alcohol, boric acid, and hydrogen bromide. borates.today The cleavage of mixed dialkyl ethers generally occurs at the more substituted carbon-oxygen bond, selectively yielding secondary or tertiary alkyl bromides. researchgate.netresearchgate.net

Table 1: Mechanistic Details of Tertiary Alkyl Ether Cleavage by BBr₃

StepDescriptionIntermediate/ProductMechanism Type
1Coordination of ether oxygen to BBr₃Lewis acid-base adduct [R₂O-BBr₃]Lewis Acid-Base Association
2Cleavage of the tertiary alkyl C-O bondTertiary carbocation (R⁺) and a dibromo(organo)borane (R'OBBr₂)Unimolecular (Sₙ1-like)
3Nucleophilic attack by bromideTertiary alkyl bromide (R-Br)Nucleophilic Capture
4Hydrolysis of the borane (B79455) intermediateAlcohol (R'-OH), Boric Acid, HBrHydrolysis

In contrast to tertiary ethers, the dealkylation of aryl methyl ethers and primary alkyl ethers follows a bimolecular mechanism, akin to an Sₙ2 reaction. masterorganicchemistry.comwikipedia.orggvsu.edu A unimolecular pathway is energetically unfavorable for these substrates due to the instability of the corresponding primary or methyl carbocations. gvsu.edu

The reaction is initiated by the formation of the BBr₃-ether adduct. pearson.com For aryl methyl ethers, computational studies using Density Functional Theory (DFT) have elucidated a detailed bimolecular pathway. gvsu.eduresearchgate.netnih.gov It has been proposed that a bromide from one BBr₃-ether adduct attacks the methyl group of a second adduct. gvsu.edu This intermolecular process avoids the formation of a free, high-energy methyl cation. core.ac.uk

Recent DFT calculations have further refined this mechanism, suggesting a pathway involving charged intermediates. researchgate.netnih.gov These studies predict that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether like anisole (B1667542), ultimately forming triphenoxyborane [B(OPh)₃] before the final hydrolysis step. researchgate.netnih.gov This proposed three-cycle mechanism is supported by experimental evidence where varying the BBr₃-to-anisole ratio confirmed that substoichiometric amounts of the reagent can be effective. researchgate.net The key features of this mechanism include the activation of the methyl group for nucleophilic attack upon adduct formation and an Sₙ2-like geometry at the transition state. core.ac.uk Primary alkyl ethers are cleaved via a similar Sₙ2 pathway, typically at the less sterically hindered carbon, such as the methyl group in a methyl ether. researchgate.netpearson.com

This compound is a potent reagent for the cleavage of acetals and ketals, particularly those that are stable under standard acidic hydrolysis conditions. researchgate.netresearchgate.net The strong Lewis acidity of BBr₃ facilitates the reaction. The mechanism involves the coordination of BBr₃ to one of the acetal (B89532) oxygen atoms, which weakens the C-O bond. This is followed by cleavage to form an oxocarbenium ion and a bromo(alkoxy)borane intermediate. A bromide ion then attacks the oxocarbenium ion. This process can occur twice to fully cleave the acetal. For instance, treatment of cyclobutanone (B123998) acetals with BBr₃ has been shown to produce geminal dibromocyclobutanes. researchgate.netresearchgate.net The reaction conditions, such as temperature and stoichiometry, can be optimized to achieve high yields. researchgate.net

The utility of this compound extends beyond C-O bond cleavage to include the scission of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds under mild conditions. researchgate.netthieme-connect.comnih.gov This capability is particularly valuable for the deprotection of amines and thiols in complex molecule synthesis.

This compound is an effective reagent for removing various protecting groups from nitrogen and sulfur atoms. researchgate.netthieme-connect.com For amines, it can cleave common protecting groups like benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). acs.org It has also been successfully used for the debenzylation of benzylamino groups. researchgate.netthieme-connect.comacs.org

In the realm of thiol protection, BBr₃ can smoothly cleave base-resistant groups. thieme-connect.com A notable application is the removal of a tert-butyl group from a thiol. researchgate.net This strategy has been employed in the synthesis of oligo(phenylenevinylene)s, where the tert-butylthio group is cleaved by BBr₃, and the resulting thiol is trapped in situ with acetyl chloride to form a more labile thioester. researchgate.net This reprotection strategy highlights the controlled manner in which BBr₃ can mediate C-S bond cleavage. researchgate.netrsc.org

Cleavage of Carbon-Nitrogen and Carbon-Sulfur Bonds (Amines, Thiols)

Intramolecular Cyclization Reactions

This compound is an effective mediator for intramolecular cyclization reactions, often in tandem with its ether-cleaving properties. wikipedia.orgresearchgate.net This dual functionality allows for the deprotection of a functional group, such as an aryl methyl ether, followed by a spontaneous cyclization event to form a new ring system. researchgate.net This strategy is particularly valuable in the synthesis of heterocyclic compounds and natural products. researchgate.netthieme-connect.com

One notable application is the fully diastereoselective cyclization of precursor molecules to form hydroxylated aryldihydrobenzofurans, which are key structural motifs in many natural products. researchgate.net The reaction of arylacetones with this compound can lead to 1,3-dimethyl-2-arylnaphthalenes through a tandem aldol (B89426) condensation and intramolecular cyclization. thieme-connect.com However, the success of this reaction is often limited to electron-rich arylacetones. thieme-connect.com In the case of methoxy-substituted phenylacetones, demethylation occurs first, followed by cyclization. thieme-connect.com

Furthermore, BBr₃ has been employed in the intramolecular cyclization of methoxy-substituted N-phenethylimides to produce tetrahydroisoquinoline derivatives. sigmaaldrich.com In an interesting case, the treatment of N-[2-(3,4-dimethoxyphenyl)ethyl]phthalimide with BBr₃ resulted in the cyclized product alongside mono- and di-demethylated products. scispace.com The reagent has also been used to promote the cyclization of cyclopentadienyl (B1206354) titanium complexes to form titanoxacycle complexes. researchgate.net

Radical Processes Initiated by this compound

Recent discoveries have unveiled the capacity of this compound to initiate radical reactions, a departure from its traditionally understood ionic mechanisms. rsc.orgnih.govrsc.org This reactivity opens new avenues for selective transformations that are not accessible through conventional Lewis acid catalysis.

It has been discovered that bromine radicals can be generated from this compound in the presence of a simple proton source, such as water or tert-butanol (B103910), under open-flask conditions. rsc.orgnih.govrsc.orgresearchgate.net This process is distinct from the well-documented radical formation from trialkylboranes. rsc.orgnih.gov While trialkylboranes readily undergo homolytic substitution to generate alkyl radicals, the analogous reaction with trihaloboranes was previously unknown. rsc.orgnih.govrsc.org The generation of bromine radicals from BBr₃ is thermodynamically favorable due to the formation of a strong B-O bond upon reaction with oxygen, which is significantly stronger than the B-Br bond being broken. rsc.org

The bromine radicals generated from the BBr₃/proton source system have been successfully applied to the anti-Markovnikov hydrobromination of cyclopropanes. rsc.orgnih.govrsc.org This reaction proceeds with high regioselectivity, affording 1,3-hydrobrominated products. rsc.orgescholarship.org This method provides a significant advantage over traditional methods, which often yield Markovnikov products or require harsh conditions. rsc.orgborates.today The reaction is applicable to a variety of substituted cyclopropanes, including those with aryl, ketone, and even ether functionalities, which are typically sensitive to BBr₃. rsc.orgnih.gov The protocol has been shown to be chemoselective, leaving sensitive groups like aryl methyl ethers intact under the reaction conditions. rsc.org

A proposed mechanism involves the formation of a peroxy-boron species in the presence of oxygen, which then acts as the active species to brominate the cyclopropane (B1198618) via a radical pathway. nih.gov This is supported by DFT computational studies. nih.gov The addition of radical scavengers like BHT or TEMPO completely suppresses the formation of the anti-Markovnikov product, further confirming the radical nature of the reaction. nih.govrsc.org

Table 1: Anti-Markovnikov Hydrobromination of Various Cyclopropanes with BBr₃
Substrate (Cyclopropane)Proton SourceProductYield (%)Reference
CyclopropylbenzeneH₂O1-Bromo-3-phenylpropaneHigh rsc.orgnih.gov
Aryl cyclopropyl (B3062369) ketonesH₂O or t-BuOHγ-Bromo ketonesHigh rsc.org
1,1-Disubstituted cyclopropanesH₂O or t-BuOHAnti-Markovnikov hydrobrominated productGood rsc.org
Simple alkyl cyclopropanesH₂O or t-BuOHAnti-Markovnikov hydrobrominated productGood rsc.org

Molecular oxygen plays a crucial role in initiating the radical process involving this compound. rsc.orgnih.govescholarship.org While organoborane radical chemistry often utilizes systems like BEt₃/O₂, the involvement of oxygen with a trihaloborane like BBr₃ for radical generation is a more recent finding. nih.govrsc.org The process is believed to be analogous to the trialkylborane/O₂ system, where a peroxyl radical is key to propagating the reaction. rsc.orgnih.gov

In the absence of oxygen, the anti-Markovnikov hydrobromination of cyclopropanes does not proceed effectively, highlighting the essential role of O₂ in the radical initiation step. nih.govrsc.org Mechanistic studies and DFT calculations support the importance of molecular oxygen in forming a putative peroxy-boron species, which is the active initiator of the radical chain reaction. rsc.orgnih.gov This mild radical-initiation system, which avoids the need for heat or light, is highly valuable in synthetic chemistry, especially for reactions involving thermally unstable intermediates or products. rsc.org

Anti-Markovnikov Hydrobromination of Cyclopropanes

Addition Reactions Involving this compound

This compound readily participates in addition reactions with unsaturated substrates like allenes and alkynes, a process known as bromoboration. researchgate.net These reactions are often highly stereoselective and provide valuable vinylborane (B8500763) intermediates that can be further functionalized. researchgate.netresearchgate.net

The reaction of BBr₃ with allenes and alkynes typically proceeds in a stereo-, regio-, and chemoselective manner. researchgate.net For instance, the reaction with allene (B1206475) at low temperatures yields (2-bromoallyl)dibromoborane. researchgate.net This intermediate can be trapped with anisole to form (2-bromoallyl)diphenoxyborane, which is a useful reagent for creating 2-bromohomoallylic alcohols. researchgate.netorgsyn.org

With alkynes, bromoboration usually occurs via a syn-addition of the B-Br moiety across the carbon-carbon triple bond. researchgate.net This stereoselective addition leads to the formation of (Z)-(2-bromo-1-alkenyl)dibromoboranes. researchgate.netacs.org These vinylboranes are versatile synthetic intermediates. researchgate.net For example, contrary to earlier reports, the bromoboration of propyne (B1212725) with BBr₃ has been shown to proceed with ≥98% syn-selectivity, producing (Z)-2-bromo-1-propenyldibromoborane. acs.org While this product is prone to isomerization, it can be converted to a stable pinacolboronate, which can then be used in cross-coupling reactions to synthesize trisubstituted (Z)-alkenes. acs.org

Mechanistic studies on the bromoboration of acetylene (B1199291) have suggested that in addition to the syn-addition pathway via a four-center transition state, radical and polar anti-addition mechanisms can also occur, often triggered by the presence of HBr. researchgate.netnih.govacs.orgresearchgate.net

Table 2: Stereoselective Bromoboration Products
SubstrateProduct of BromoborationStereochemistryReference
Allene(2-Bromoallyl)dibromoborane- researchgate.net
Alkynes (general)(Z)-(2-Bromo-1-alkenyl)dibromoboranesyn-addition researchgate.net
Propyne(Z)-2-Bromo-1-propenyldibromoborane≥98% syn-selectivity acs.org
Acetylene(Z)- and (E)-Dibromo(bromovinyl)boraneMixture, Z-isomer major (up to 85%) nih.govacs.org

Formation of Organoborane Intermediates

This compound (BBr₃) serves as a potent reagent for the generation of various organoborane intermediates, which are pivotal in a multitude of organic transformations. These intermediates are typically formed through the reaction of BBr₃ with organometallic reagents or unsaturated hydrocarbons.

One of the primary methods for generating organoboranes is through transmetalation reactions. Boron trihalides are particularly effective in these reactions, especially with less nucleophilic organometallic compounds derived from lead, mercury, tin, and zirconium. researchgate.net This process involves the exchange of a metallic or metalloid moiety with a dibromoboryl group (–BBr₂).

Reactions of BBr₃ with alkynes and allenes provide another significant route to organoborane intermediates. The addition of BBr₃ to alkynes typically proceeds in a syn-addition manner, where the boron and bromine atoms add to the same face of the carbon-carbon triple bond. This stereoselective reaction yields (Z)-(2-bromo-1-alkenyl)dibromoboranes. researchgate.net These vinylboranes are versatile synthetic intermediates. For instance, reacting aryl aldehydes with two equivalents of arylacetylenes in the presence of BBr₃ leads to the formation of the pure (Z,Z)-1,3,5-triaryl-1,5-dibromo-1,4-pentadiene isomer. researchgate.net Similarly, the reaction of BBr₃ with allene results in the formation of (2-bromoallyl)dibromoborane. researchgate.net

The Lewis acidic nature of this compound also facilitates the formation of organoborane species through less direct means. While trialkylboranes (BR₃) are well-known for their ability to undergo bimolecular homolytic substitution (SH2) to generate alkyl radicals, recent studies have explored the potential of this compound in similar radical processes. rsc.orgnsf.gov It has been discovered that bromine radicals can be generated from BBr₃ in the presence of a proton source like water or tert-butanol under open-flask conditions. rsc.orgnsf.gov This discovery opens up new avenues for the formation of borylated intermediates through radical pathways.

Organoboranes, once formed, are susceptible to a variety of subsequent reactions. Their key characteristic is the polarization of the boron-carbon bond towards carbon, rendering the carbon atom nucleophilic. wikipedia.org This nucleophilicity allows for the transfer of the organic group from boron to an electrophilic center, which is a cornerstone of organoboron chemistry. wikipedia.org

Conjugate Additions to Unsaturated Carbonyl Compounds

This compound can mediate conjugate addition reactions, also known as Michael additions, to α,β-unsaturated carbonyl compounds. researchgate.net In these reactions, a nucleophile adds to the β-carbon of the unsaturated system, a process facilitated by the Lewis acidity of BBr₃. libretexts.orglibretexts.org

The mechanism of conjugate addition involves the activation of the α,β-unsaturated carbonyl compound by coordination of the Lewis acidic this compound to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl system and, through resonance, increases the electrophilic character of the β-carbon. libretexts.org This activation makes the β-carbon more susceptible to attack by a nucleophile. libretexts.orglibretexts.org

While this compound itself is not the nucleophile, it acts as a catalyst or promoter for the addition of other nucleophiles. However, systems involving organoboranes, which can be generated from BBr₃, are known to participate in conjugate additions. For example, trialkylboranes like triethylborane (B153662) (BEt₃), in the presence of a small amount of oxygen, can undergo conjugate addition to unsaturated ketones and aldehydes. rsc.orgresearchgate.net

It is important to note that the reaction conditions can significantly influence the outcome. For instance, while aryl vinyl ketones are often prone to polymerization and considered unsuitable for 1,4-conjugate additions mediated by trialkylboranes, aryl cyclopropyl ketones have been successfully converted to their corresponding addition products in high yields using BBr₃, without polymerization. nsf.govresearchgate.net This highlights the unique reactivity that BBr₃ can impart in these transformations. The reaction proceeds through a 1,4-addition pathway, where the nucleophile adds to the β-position and a proton is subsequently added to the α-position, often after a work-up step. libretexts.orglibretexts.org

Carbon-Carbon Bond Formation Mediated by this compound

This compound has emerged as a valuable reagent for mediating the formation of carbon-carbon bonds through various reaction pathways. Its strong Lewis acidity is key to activating substrates and facilitating these transformations.

Intramolecular C-C Bond Formation in Cyclic Ketones

Recent research has highlighted a novel application of this compound in promoting intramolecular carbon-carbon bond formation in cyclic ketones. rsc.orgresearchgate.net This capability is particularly noteworthy as BBr₃ is traditionally recognized as a powerful demethylating agent. researchgate.netrsc.org In certain substrates, such as methoxy-substituted tetralones, chromenones, thiochromenones, and indanones, BBr₃ selectively facilitates C-C bond formation rather than the expected demethylation of the methoxy (B1213986) group. researchgate.netrsc.orgresearchgate.net

The proposed mechanism for this transformation involves the activation of the carbonyl group of the cyclic ketone by BBr₃. researchgate.net This is followed by the formation of an enolic intermediate which then attacks another molecule of the ketone that has also been pre-activated by the excess BBr₃ present in the reaction. Subsequent elimination of water leads to the final product. researchgate.net The reaction's outcome, favoring either an exo- or endo-cyclic double bond, is influenced by the steric energy of the product's framework. rsc.org

A study on 3-(4-methoxyphenyl)tetralone demonstrated that treatment with BBr₃ yielded a product with an endocyclic β,γ-unsaturated double bond instead of the demethylated product. researchgate.net This selective C-C bond formation showcases the unique reactivity of BBr₃ in these systems.

Diels-Alder Reactions and Asymmetric Catalysis

This compound is an effective Lewis acid catalyst for the Diels-Alder reaction, a powerful method for forming six-membered rings. researchgate.net By coordinating to the dienophile, typically an α,β-unsaturated carbonyl compound, BBr₃ lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the cycloaddition reaction. scielo.br

A significant advancement in this area is the use of BBr₃ in asymmetric Diels-Alder reactions. scielo.broup.comoup.com Chiral catalysts can be generated in situ from this compound and chiral ligands, such as chiral prolinol derivatives or N-tosyl-L-α-amino acids. scielo.broup.comoup.com These chiral boron reagents create a chiral environment around the dienophile, directing the approach of the diene to one face of the dienophile, thus leading to the enantioselective formation of one enantiomer of the product over the other. scielo.br

For example, a catalyst generated from BBr₃ and a chiral prolinol derivative has been shown to effectively catalyze the Diels-Alder reaction between α,β-unsaturated aldehydes and cyclopentadiene (B3395910), yielding the corresponding adducts in good yields and with high enantiomeric excesses (ee). oup.comoup.com Similarly, complexes formed from chiral pyrrolidines and BBr₃ are effective catalysts for the reaction of cyclopentadiene and 2-methacrolein, producing the exo adduct in 96% yield and 96% ee. researchgate.net More recently, BBr₃–chiral phosphoric acid complexes have been developed as highly effective Lewis acid-assisted Brønsted acid (LBA) catalysts for the enantioselective Diels-Alder reaction of α-substituted acroleins with 1,2-dihydropyridines. acs.org

The following table summarizes selected examples of BBr₃-catalyzed asymmetric Diels-Alder reactions:

DienophileDieneChiral Ligand/SystemProduct TypeYield (%)ee (%)Reference
2-MethacroleinCyclopentadiene2,5-Dibenzylpyrrolidineexo adduct9696 researchgate.net
MethacroleinCyclopentadieneChiral Prolinol DerivativeAdduct84- oup.com
α-Substituted Acroleins1,2-DihydropyridinesChiral Phosphoric AcidIsoquinuclidinesHighHigh acs.org

This table is for illustrative purposes and specific values can vary based on reaction conditions.

Electrophilic Aromatic Borylation

This compound is utilized in electrophilic aromatic borylation, a reaction that introduces a boron-containing functional group onto an aromatic ring. borates.todaysigmaaldrich.comscientificlabs.com This process is a direct method for synthesizing arylboranes, which are valuable intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.

The reaction typically involves the direct borylation of electron-rich aromatic or heteroaromatic compounds. researchgate.net The strong Lewis acidity of BBr₃ facilitates the electrophilic attack of the boron species on the aromatic ring. Site-selectivity in C-H borylation can often be achieved by coordinating a heteroatom (such as nitrogen, oxygen, or sulfur) within the substrate to the BBr₃, which directs the borylation to a specific position, commonly forming a five- or six-membered ring. researchgate.net

A recently developed protocol employs a combination of BBr₃ and a sterically hindered pyridine (B92270) base, such as 2,6-lutidine or 2,6-dichloropyridine, for the borylation of terminal alkenes and heteroaromatic compounds. researchgate.net Mechanistic studies suggest that the reaction can proceed either through direct electrophilic substitution with BBr₃ or via a more reactive cationic boron species, [BBr₂·Base]⁺BBr₄⁻, depending on the specific base used. researchgate.net This method has been successfully applied to the borylation of electron-rich alkenes and indoles. researchgate.net

Applications of Boron Tribromide in Advanced Organic Synthesis

Role in Complex Natural Product Synthesis

Boron tribromide plays a crucial role in the total synthesis of various natural products, primarily as a potent demethylating agent. wikipedia.org Its ability to cleave ether bonds, particularly methyl ethers, is instrumental in the final steps of synthesizing complex molecules. orgsyn.org For instance, BBr3 has been successfully employed in the synthesis of deoxyvernolepin, vernolepin, and vernomenin (B1198957) by deprotecting polyoxygenated intermediates. borates.today It was also the reagent of choice for the final demethylation step in the synthesis of the naturally occurring macrolide, Zearalenone. orgsyn.org

Furthermore, this compound facilitates tandem reactions involving ether cleavage and subsequent intramolecular cyclization. This strategy is valuable for constructing key structural motifs found in natural products, such as the fully diastereoselective cyclization of precursor molecules to form hydroxylated aryldihydrobenzofuran systems. researchgate.netthieme-connect.com

Strategic Reagent in Pharmaceutical Synthesis and Drug Discovery

The unique reactivity of this compound makes it an indispensable tool in the pharmaceutical industry, contributing significantly to drug discovery and development. dataintelo.com

Synthesis of Drug Intermediates and Active Pharmaceutical Ingredients

This compound is widely utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). dataintelo.com Its capacity to facilitate specific chemical transformations is vital for the creation of complex drug molecules. dataintelo.com A notable example is its use in the production of the drug intermediate 6-nitro-L-DOPA. borates.today It is also employed in the synthesis of biphenyl-derivatives with tertiary amino groups that act as β-secretase (BACE1) inhibitors for potential Alzheimer's disease treatment. Additionally, BBr3 is used in the preparation of morphinane compounds like oxycodone, oxymorphone, naloxone, naltrexone, and nalbuphine (B1235481) through the O-demethylation of their 3-methoxy precursors. google.com

Deprotection Strategies in Pharmaceutical Chemistry

Deprotection reactions are a cornerstone of multi-step organic synthesis, and this compound is a premier reagent for this purpose, particularly for the cleavage of ethers. wikipedia.orgborates.today It is highly effective in demethylating aryl methyl ethers to yield phenols, a common step in pharmaceutical synthesis. researchgate.net Beyond ethers, BBr3 can also cleave acetals that are resistant to standard acidic conditions and remove amino acid protecting groups such as benzyloxycarbonyl and tert-butoxycarbonyl. borates.today This broad applicability makes it a go-to reagent for unveiling reactive functional groups at critical stages of a synthetic sequence. researchgate.net

Enabling Transformations for Organic Molecules with Specific Stereochemistry

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of bioactive molecules. This compound has proven to be a valuable tool for achieving specific stereochemical outcomes.

One key application is in the bromoboration of alkynes. The reaction of BBr3 with alkynes typically proceeds in a stereo-, regio-, and chemoselective manner via a syn-addition of the B-Br moiety across the carbon-carbon triple bond. researchgate.net This leads to the formation of (Z)-(2-bromo-1-alkenyl)dibromoboranes, which are versatile intermediates. researchgate.net However, studies have also shown that under certain conditions, the bromoboration of acetylene (B1199291) can yield the (Z)-isomer as the major product, which can then be converted to pure (Z)-(2-bromovinyl)boronates. acs.org These boronates are valuable building blocks in cross-coupling reactions. acs.orgresearchgate.net

Furthermore, this compound can mediate haloallylation reactions of aryl aldehydes with allylmetals, affording haloallylated products. organic-chemistry.org These products can then be converted into stereoselective (E)-1,3-dienes, which are important structural motifs in many bioactive compounds. organic-chemistry.org The reaction demonstrates high stereochemical control, avoiding the formation of the Z-isomer. organic-chemistry.org

Applications of Boron Tribromide in Materials Science and Emerging Technologies

Semiconductor Manufacturing and Doping Processes

Boron tribromide is a key reagent in the fabrication of semiconductor devices, where the precise control of electrical properties is paramount. wikipedia.orgnih.gov Its application spans both doping and etching processes, which are fundamental steps in manufacturing integrated circuits and other electronic components. researchgate.netharikrishnaent.com

High-purity this compound serves as a liquid boron source for creating p-type regions in silicon substrates. researchgate.net This process, known as doping, involves intentionally introducing impurities into a semiconductor to alter its electrical properties. wikipedia.org Boron, from Group III of the periodic table, is the p-type dopant of choice for silicon integrated circuit production because it introduces "holes" (positive charge carriers) into the silicon lattice. wikipedia.orgwaferpro.com

The use of this compound in diffusion processes is particularly advantageous because it allows for precise control over the dopant levels. researchgate.net This control is achieved by regulating the parameters of the deposition and diffusion steps. researchgate.net In a typical thermal diffusion process, the silicon wafer is placed in a high-temperature furnace (over 1000°C), and this compound is introduced. wikipedia.orgwaferpro.com The BBr₃ reacts with oxygen to form a layer of boron trioxide (B₂O₃) on the wafer surface. This oxide then reacts with the silicon to release elemental boron, which diffuses into the silicon lattice. researchgate.net The amount of boron introduced can be finely tuned by controlling the bubbler temperature of the BBr₃, the flow rate of the carrier gas (typically nitrogen), and the process pressure. researchgate.net

ParameterRole in Doping Process
BBr₃ Bubbler Temperature Controls the vapor pressure of the this compound, influencing the amount of dopant available. researchgate.net
Carrier Gas Flow Rate Determines the rate at which the dopant is transported to the silicon wafer. researchgate.net
Process Pressure Affects the diffusion characteristics of the dopant into the silicon. researchgate.net
Furnace Temperature Drives the diffusion of boron atoms into the silicon lattice. wikipedia.orgwaferpro.com

This method is used to create specific regions in semiconductor devices, such as the base and isolation regions in bipolar devices, and the source, drain, and isolation regions in MOSFET devices.

In addition to its role in doping, this compound is also utilized in plasma etching processes during semiconductor manufacturing. wikipedia.orgnih.govharikrishnaent.com Dry etching, particularly reactive-ion etching (RIE), uses a plasma of reactive gases to remove material from a substrate in a highly controlled and directional manner. horiba.com BBr₃ can be used as a source of bromine for plasma etching. nih.govchemicalbook.com The plasma breaks down the BBr₃ molecules, and the resulting reactive bromine species etch the surface of the semiconductor material. This process is critical for creating the intricate patterns and features required in modern microelectronic devices. horiba.com

As a p-type Dopant in Silicon Substrates

Precursor for Advanced Boron-Containing Materials

The reactivity of this compound makes it an excellent precursor for the synthesis of novel materials with unique properties. Its ability to serve as a boron source is leveraged in the creation of advanced materials like boron-doped graphene and boron nanoparticles.

Boron-doped graphene is a material with tailored electronic properties, making it suitable for various applications in electronics and energy storage. aip.orgmdpi.com One method for synthesizing boron-doped graphene involves a solvothermal process using this compound as the boron source. aip.org In this process, BBr₃ is reacted with a carbon source, such as tetrachloromethane (CCl₄), in the presence of a catalyst like potassium at elevated temperatures. aip.org This Wurtz-type reductive coupling reaction results in the incorporation of boron atoms into the graphene lattice. thermofisher.comsigmaaldrich.com The introduction of boron, which has three valence electrons, into the carbon lattice, which has four, creates a p-type material. mdpi.com

ReactantRole in Synthesis
This compound (BBr₃) Boron source aip.org
Tetrachloromethane (CCl₄) Carbon source aip.org
Potassium (K) Catalyst aip.org

Research has shown that this method can produce boron-doped graphene with a boron content of approximately 2.56 atomic percent. mdpi.com

Boron nanoparticles are of interest for applications in areas such as nanoenergetic materials. rsc.orgrsc.org A method for the room-temperature synthesis of surface-functionalized boron nanoparticles utilizes the reduction of this compound. researchgate.net In one approach, this compound is reduced by sodium naphthalenide in a dry solvent. researchgate.net This reaction forms reactive, bromine-capped boron nanoparticle intermediates. These intermediates can then be reacted with other molecules, such as octanol, to create surface-functionalized nanoparticles. researchgate.net

Production of Boron-Doped Graphene

Nanoscience: Templated Synthesis of Ultrathin Boron Layers on Nanodiamond Surfaces

A fascinating application of this compound in nanoscience is the templated synthesis of ultrathin boron layers on the surface of nanodiamonds. researchgate.netchemrxiv.orgmdpi.com This research explores the use of nanodiamonds as a template for the growth of other nanomaterials. covalentmetrology.com

In this process, oxidized high-pressure, high-temperature (HPHT) nanodiamonds, which have alcohol groups on their surfaces, are used as a substrate. researchgate.netmdpi.com These alcohol groups act as nucleophiles that can initiate a reaction with an electrophilic boron precursor like this compound. researchgate.netchemrxiv.org The reaction between BBr₃ and the nanodiamond surface occurs at room temperature under inert conditions, leading to the formation of a boron-containing layer. researchgate.netmdpi.comchemrxiv.org

Electron microscopy has verified the formation of sheet-like structures on the nanodiamond surface following the reaction with BBr₃. researchgate.netchemrxiv.org Spectroscopic analysis has shown that the resulting boron shell is less than 1 nanometer thick. researchgate.netmdpi.com This synthesis is believed to follow a self-terminating mechanism, similar to atomic layer deposition, where the reaction stops once all the surface alcohol groups have reacted. researchgate.netchemrxiv.org These boron-diamond nanostructures have potential applications in fields such as biomedical imaging and quantum sensing. researchgate.netchemrxiv.orgcovalentmetrology.com

PrecursorReactivity with Nanodiamond SurfaceResulting Structure
This compound (BBr₃) Highly reactive researchgate.netchemrxiv.orgSheet-like structures researchgate.netchemrxiv.org
Boron Trichloride (B1173362) (BCl₃) Highly reactive researchgate.netchemrxiv.orgSheet-like structures researchgate.netchemrxiv.org
Borane (B79455) (BH₃) Reactive researchgate.netchemrxiv.orgNot specified as sheet-like

Mechanistic Insights into Boron-Diamond Nanostructure Formation

Recent research has demonstrated the use of this compound in the templated synthesis of ultrathin boron layers on nanodiamond (ND) surfaces. chemrxiv.orgmdpi.com This process leverages the chemical reactivity of oxidized high-pressure, high-temperature (HPHT) nanodiamonds, which possess alcohol groups on their surfaces that act as nucleophiles. chemrxiv.orgmdpi.com

When electrophilic this compound is introduced, it reacts with these surface alcohols, initiating covalent bond formation. chemrxiv.orgmdpi.com This reaction is highly reactive and results in the formation of sheet-like boron structures on the diamond surface. chemrxiv.orgmdpi.com Electron microscopy has verified the production of these structures. mdpi.com

A key finding is that the reaction appears to be self-terminating. chemrxiv.orgmdpi.com The growth of the boron layer is likely limited by the availability of alcohol groups on the nanodiamond surface, a mechanism that shares similarities with atomic layer deposition. chemrxiv.orgmdpi.com Surface-sensitive spectroscopy techniques have shown that the resulting boron shell is less than 1 nm thick after reaction times of 1 to 24 hours. chemrxiv.orgmdpi.comnih.gov

The formation of new C-O-B bonds has been confirmed through techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), which detected new features in the fingerprint region corresponding to trigonal and tetrahedral bonding environments. researchgate.net X-ray absorption spectroscopy has also revealed that this boron termination creates mid-gap electronic states, a phenomenon previously predicted by density functional theory (DFT). mdpi.com

Potential in Quantum Sensing and Boron Neutron Capture Therapy (BNCT)

The unique properties of the boron-diamond nanostructures synthesized using this compound open up possibilities in quantum sensing and medical applications. chemrxiv.orgcovalentmetrology.com The modification of the diamond surface with boron can alter its surface dipole moment, charge density, and band bending properties, which are crucial for applications in quantum sensing that utilize nitrogen-vacancy (NV) centers in diamond. chemrxiv.org

Furthermore, these boron-diamond nanostructures show significant potential for Boron Neutron Capture Therapy (BNCT). chemrxiv.orgcovalentmetrology.com BNCT is a targeted cancer therapy that involves the selective delivery of boron-10 (B1234237) (¹⁰B) to tumor cells, followed by irradiation with thermal neutrons. mdpi.commercuriushealth.com The capture of a neutron by a ¹⁰B atom induces a nuclear fission reaction, releasing high-energy alpha particles (Helium-4) and Lithium-7 ions that can destroy the cancerous tissue. chemrxiv.orgmercuriushealth.com

The boron-diamond nanostructures, which can be dispersed in various solvents, are being explored for their potential in cell imaging and as a delivery vehicle for ¹⁰B in BNCT. chemrxiv.orgnih.gov The non-toxic nature of diamond makes it a promising substrate for such biomedical applications. chemrxiv.orgcovalentmetrology.com The primary challenge in BNCT is the effective delivery of a sufficient concentration of ¹⁰B to the tumor cells, a hurdle that these novel nanostructures may help overcome. chemrxiv.org

Applications in Optoelectronics and Polymer Chemistry

This compound is a significant reagent in the fields of optoelectronics and polymer chemistry, where it is utilized for its ability to facilitate specific chemical transformations and initiate polymerization reactions. sigmaaldrich.comchemicalbook.comresearchgate.net

Luminescent Polystyrene Derivatives

This compound is employed as a reactant in the synthesis of luminescent polystyrene derivatives that feature sterically protected carbazolylborane moieties. sigmaaldrich.comthermofisher.comscientificlabs.com These materials are of interest for their potential applications in optoelectronic devices due to their light-emitting properties. The specific role of this compound in these syntheses is often related to its function as a strong Lewis acid, facilitating key reaction steps. borates.todaysigmaaldrich.com

Synthesis of Oligo(phenylenevinylene)s (OPVs)

In the synthesis of oligo(phenylenevinylene)s (OPVs), which are organic materials with notable electrical and optical properties, this compound plays a crucial role. researchgate.netacs.orgthieme-connect.com One key application is in the deprotection of thiol groups. For instance, a tert-butyl moiety, which is a base-resistant protecting group for a thiol, can be replaced by a more labile acetyl group in a one-pot reaction using a mixture of this compound and acetyl chloride. researchgate.net This strategy is instrumental in the stepwise synthesis of OPVs with mercaptostyryl units. acs.orgacs.orgnih.gov These thiol-functionalized OPVs have potential applications in molecular electronics, including as components in gold nanoparticle clusters and self-assembled monolayers. nih.gov

Role as an Initiator for Polymerization Reactions

Due to its high Lewis acidity, this compound serves as an initiator for the polymerization of olefins. borates.todaychemicalbook.comnih.gov It can also act as a catalyst in other organic reactions like alkylation and acylation. nih.gov In the context of radical reactions, recent studies have shown that this compound can function as a bromine radical donor under specific conditions, such as in the presence of oxygen and a proton source. nsf.gov This capability allows for reactions like the anti-Markovnikov addition of HBr to cyclopropanes. nsf.govrsc.org This reactivity is distinct from its traditional role as a Lewis acid and expands its utility in synthetic chemistry. nsf.gov

Computational and Theoretical Chemistry of Boron Tribromide

Electronic Structure and Bonding Theory of BBr₃

The electronic structure of boron tribromide is key to understanding its properties as a strong Lewis acid. wikipedia.org With a trigonal planar molecular geometry, the central boron atom is surrounded by three bromine atoms at bond angles of approximately 120 degrees. guidechem.comtopblogtenz.comyoutube.com

Molecular Orbital Theory and Electron Delocalization

Molecular Orbital (MO) theory offers a delocalized view of electron distribution, which is crucial for understanding the electronic properties of molecules. libretexts.orgnumberanalytics.com In this compound, advanced calculations confirm that the electronic structure is composed of three delocalized bonds that span all four atoms. guidechem.com The formation of molecular orbitals occurs through the linear combination of atomic orbitals. numberanalytics.com

Analysis of Boron-Bromine Bond Character

The nature of the boron-bromine (B-Br) bond is a subject of significant theoretical interest. While boron is electron-deficient and acts as a Lewis acid, the bromine atoms possess lone pairs of electrons that can be donated back to the boron atom. This phenomenon, known as back-bonding, is less effective in BBr₃ compared to lighter boron trihalides like boron trifluoride (BF₃) due to the larger size of the bromine atom, which results in less effective orbital overlap. doubtnut.com

Formal charge calculations for the most stable Lewis structure of BBr₃, which features single bonds between boron and each bromine atom, show a formal charge of zero for all atoms. youtube.com This structure satisfies the octet rule for the bromine atoms, while the central boron atom has only six valence electrons, an exception to the octet rule. youtube.comyoutube.com The B-Br bond length has been determined through gas electron diffraction to be approximately 190.0(4) pm. researchgate.net The character of these bonds is central to the molecule's Lewis acidity, which increases from BF₃ to BBr₃. This trend can be understood in terms of the electron affinity and the nature of the boron-halogen bond. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable tools for unraveling the complex reaction mechanisms involving this compound. These computational methods allow for the detailed study of reaction pathways, including the identification of transition states and the calculation of energy barriers.

DFT and Ab Initio Studies of Transition States and Energy Barriers

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to investigate the mechanisms of chemical reactions. nih.govcore.ac.ukillinois.edu These methods are employed to model the interaction between reactants, locate transition states, and determine the energy barriers that govern reaction rates. muni.czresearchgate.net For instance, in the study of alkyne bromoboration, DFT and ab initio calculations have been used to model the interaction between BBr₃ and acetylene (B1199291). muni.czresearchgate.net

The process often involves estimating the structure of transition states, which are then optimized and verified through frequency analysis. muni.czresearchgate.net The accuracy of these calculations can be benchmarked against high-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). illinois.eduacs.org For example, in the study of alkyne haloboration, MP2 (Møller-Plesset perturbation theory of the second order) has been found to be superior to B3LYP (a common DFT functional) for geometry optimization when compared to CCSD(T) reference data. acs.org

Recent advancements have seen the development of machine-learned Hessians from neural network potentials, which can significantly reduce the computational cost of finding transition states compared to traditional DFT methods. nih.gov

Modeling of Radical and Ionic Pathways

This compound can participate in reactions that proceed through either ionic or radical mechanisms. scholaris.ca Computational modeling is crucial for distinguishing between these pathways.

Ionic Pathways: The dealkylation of ethers by BBr₃ is a classic example of a reaction proceeding through an ionic mechanism. The process begins with the formation of a complex between the Lewis acidic boron and the ether oxygen. wikipedia.org For aryl methyl ethers, a bimolecular mechanism involving two BBr₃-ether adducts is proposed. gvsu.edu Computational studies have been used to investigate these pathways, including the potential formation of charged intermediates and the role of the BBr₄⁻ anion. gvsu.edu Similarly, the initiation of isobutylene (B52900) polymerization by boron trichloride (B1173362) (BCl₃), a related compound, has been studied using quantum chemical calculations, suggesting an ionic mechanism involving chloroboration and the formation of an ion pair. acs.org

Radical Pathways: Although less common for trihaloboranes, radical pathways involving BBr₃ have been discovered and investigated. rsc.orgnsf.gov The generation of bromine radicals from BBr₃ in the presence of a simple proton source like water has been demonstrated for the anti-Markovnikov hydrobromination of cyclopropanes. rsc.orgnsf.govresearchgate.net DFT calculations have been instrumental in supporting a radical mechanism over a conventional ionic one. rsc.orgnsf.govrsc.org These calculations show an energetically favorable radical pathway and help to explain the observed product selectivity. rsc.org

Theoretical Studies on Ion-Molecule Chemistry within this compound Clusters

The study of ion-molecule chemistry within clusters of this compound provides fundamental insights into the initial stages of chemical reactions and solvation.

Molecular clusters of BBr₃, when subjected to electron ionization, form various cluster ions. figshare.comnih.govacs.org These ions have been analyzed by mass spectrometry, revealing series of cluster ions corresponding to fragment ions of BBr₃ solvated by neutral BBr₃ molecules. figshare.comnih.govacs.org

Geometry optimizations using Density Functional Theory (DFT), specifically the B3LYP functional with the 6-31G* basis set, predict that smaller fragment ions react with neutral BBr₃ molecules to form covalently bound adducts. figshare.comnih.govacs.orgresearchgate.netresearchgate.net These adducts then act as core ions within larger clusters. figshare.comnih.govacs.orgresearchgate.netresearchgate.net Once the boron atoms in the core ion are saturated, further BBr₃ molecules attach more loosely. figshare.comnih.govacs.orgresearchgate.net

These theoretical studies have also revealed interesting structural features, such as the presence of divalent bromine atoms in some of the cluster ions. figshare.comnih.govacs.orgresearchgate.net The intermolecular interactions within these clusters are predominantly between bromine atoms. figshare.comnih.govacs.orgresearchgate.net Furthermore, calculations of enthalpies of formation, addition reactions, and BBr₃ elimination from these cluster ions have been performed using both B3LYP and MP2 methods with various basis sets, providing valuable thermochemical data. figshare.comnih.govacs.orgresearchgate.net

Cluster Ion Formation and Structure Predictions

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in predicting the formation and structure of this compound cluster ions. When molecular clusters of BBr₃ are subjected to electron ionization, several series of cluster ions are formed. nih.gov Experimental mass spectrometry has identified five distinct series of these cluster ions, with formulas that correspond to the various possible fragment ions of BBr₃ being solvated by neutral BBr₃ molecules. nih.gov

Geometry optimizations performed using DFT at the B3LYP/6-31G* level of theory predict that fragment ions smaller than the parent BBr₃⁺ ion will react with neutral BBr₃ molecules. nih.govfigshare.com These reactions result in the formation of covalently bonded adducts that serve as core ions for larger clusters. nih.govresearchgate.net Once the boron atoms in these core structures become saturated, the reactions stop, and any further growth of the cluster occurs through the looser binding of additional neutral BBr₃ molecules to these core ions. nih.govresearchgate.net

A notable prediction from these computational models is the presence of divalent bromine atoms in at least three of the observed cluster ion structures. nih.govresearchgate.net Furthermore, the calculations indicate that the majority of the intermolecular contact within these clusters is between bromine atoms. nih.gov The structure of solid this compound is zero-dimensional and is composed of two BBr₃ clusters. materialsproject.org Within these clusters, the boron atom is bonded in a trigonal planar geometry to three equivalent bromine atoms, with B-Br bond lengths measured at 1.90 Å. materialsproject.org

Energetic Analysis of Cluster Reactions

The energetics of the reactions within this compound clusters have been analyzed using high-level computational methods to understand their stability and formation pathways. researchgate.net Enthalpies of formation, addition reactions, and the elimination of BBr₃ from the cluster ions have been calculated. nih.gov These calculations were performed at the B3LYP/6-31G* geometries, with energies refined using both B3LYP and MP2 methods with the 6-31G* and 6-311++G(2df,2p) basis sets. nih.govfigshare.comresearchgate.net The results from these energetic analyses provide a theoretical basis for the observed distribution of cluster ions in mass spectrometry experiments. researchgate.net

The table below presents the calculated enthalpies for the sequential addition of BBr₃ molecules to various fragment ions, which form the core of the clusters.

Calculated Enthalpies of BBr₃ Addition Reactions (kcal/mol)
ReactionΔH (B3LYP/6-311++G(2df,2p))ΔH (MP2/6-311++G(2df,2p))
BBr₂⁺ + BBr₃ → B₂Br₅⁺-45.7-43.9
B₂Br₅⁺ + BBr₃ → B₃Br₈⁺-21.7-23.7
BBr₃⁺ + BBr₃ → B₂Br₆⁺-17.5-19.1

Data sourced from a study on ion-molecule chemistry within this compound clusters. nih.gov

Computational Approaches to Lewis Acidity and Complexation Energies

It is a well-established experimental fact that the Lewis acidity of boron trihalides increases in the order BF₃ < BCl₃ < BBr₃. unlp.edu.ardiva-portal.orgresearchgate.net This trend is counterintuitive based on simple electronegativity arguments, which would suggest that the highly positive boron atom in boron trifluoride should make it the strongest Lewis acid. unlp.edu.aracs.org Computational chemistry has provided several explanations for this phenomenon.

Modern density functional theory (DFT) calculations have been used to analyze the geometric and energetic features of adducts formed between boron trihalides and Lewis bases, such as ammonia (B1221849) (NH₃). unlp.edu.ar One approach, the interacting quantum atoms (IQA) method, suggests that the acidity trend is highly dependent on electrostatic energy. acs.org As the electronegativity of the halogen increases from bromine to fluorine, the B-X bond becomes more ionic, increasing the charge on both the boron and halogen atoms. acs.org This enhances not only the attractive electrostatic energy between the acid and base but also the repulsive energy between them. acs.org According to this model, the increased repulsive energy is the primary factor responsible for the observed acidity trend. acs.org

Other computational studies suggest the trend reflects the importance of charge transfer from the Lewis base to the BX₃ molecule, and the ability to accept this charge increases in the order BF₃ < BCl₃ < BBr₃. diva-portal.orgresearchgate.netacs.org The electron affinities of the boron trihalides, which indicate their ability to accept an electron, also support this trend, increasing from BF₃ to BBr₃. unlp.edu.ar

Complexation energy calculations further illuminate the trend. The formation of the H₃N·BCl₃ complex is calculated to be more favorable than that of H₃N·BF₃. diva-portal.orgresearchgate.netacs.org Thermodynamic data from calculations show that BCl₃, BBr₃, and BI₃ react with ammonia with a similar driving force, while the formation of the F₃B-NH₃ complex is significantly less exothermic. unlp.edu.ar This is consistent with the trend in B-N bond distances in the complexes, which decrease as the Lewis acidity increases. unlp.edu.ar

Calculated Properties of Boron Trihalide-Ammonia Adducts
ComplexB-N Distance (Å)Standard Enthalpy of Reaction (kcal/mol)
F₃B-NH₃1.666-23.9
Cl₃B-NH₃1.640-26.7
Br₃B-NH₃1.637-27.4
I₃B-NH₃1.636-29.1

Data sourced from a DFT analysis of boron trihalide Lewis acidity. unlp.edu.ar

Analytical and Spectroscopic Methodologies for Boron Tribromide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating reactions involving boron tribromide, offering detailed information at the molecular level. By analyzing the magnetic properties of atomic nuclei, researchers can elucidate reaction pathways and characterize transient species.

Multinuclear NMR spectroscopy, particularly utilizing ¹H, ¹¹B, and ¹³C nuclei, is instrumental in unraveling the mechanisms of reactions where this compound is a key reagent. rsc.orgescholarship.orgnih.govrsc.orgresearchgate.net For instance, in the anti-Markovnikov hydrobromination of cyclopropanes, NMR studies were crucial in demonstrating a radical pathway, a departure from the expected ionic mechanism. rsc.orgescholarship.orgnih.govrsc.org

A notable study on the anti-Markovnikov addition of HBr to cyclopropanes utilized ¹H and ¹¹B NMR to probe the reaction mechanism. rsc.orgescholarship.orgnih.gov The appearance of new signals in the ¹H and ¹¹B NMR spectra under aerobic conditions, which diminished as the product formed, pointed towards the generation of a radical initiator. Specifically, a new ¹¹B NMR signal at 25.0 ppm and a ¹H NMR signal at -2.68 ppm were observed only in the presence of oxygen, suggesting the formation of a peroxy-boron species that initiates the radical reaction. rsc.orgescholarship.org In the absence of oxygen, a different ¹¹B NMR signal at 18.9 ppm was attributed to the formation of a simple Lewis adduct, which was found to be incompetent as a radical donor. rsc.orgescholarship.orgnih.gov These NMR findings, supported by DFT calculations, were pivotal in establishing the radical-based mechanism. rsc.orgescholarship.org

Furthermore, NMR analysis in conjunction with density functional theory (DFT) calculations has been employed to understand the pathways of double boron-silicon exchange reactions between dibenzosiloles and this compound. nih.govrsc.org These studies help to map the energy profiles and identify key transition states and reactive intermediates, revealing how factors like reactant structure and the presence of excess this compound influence the reaction course. nih.govrsc.org The combination of experimental NMR data and computational analysis provides a comprehensive understanding of the reaction's reactivity and scope. nih.govrsc.org

The table below summarizes key NMR signals observed in a mechanistic study of the anti-Markovnikov hydrobromination of cyclopropanes. rsc.orgescholarship.orgnih.gov

NucleusChemical Shift (ppm)AssignmentRole in Mechanism
¹¹B 25.0Peroxy-boron speciesRadical initiator in the presence of O₂. rsc.orgescholarship.org
¹H -2.68Peroxy-boron speciesCorrelates with the ¹¹B signal at 25.0 ppm. rsc.orgescholarship.org
¹¹B 18.9Lewis adduct (BBr₃-i-PrOH)Formed in the absence of O₂, not a radical initiator. rsc.orgescholarship.orgnih.gov

NMR spectroscopy is also essential for the characterization of adducts and intermediates formed during reactions with this compound. The formation of Lewis acid-base adducts is a common initial step in many reactions of this compound, and NMR provides direct evidence for their existence and structure.

For example, the reaction of thiophosphoryl esters with this compound was monitored by multinuclear NMR to establish the reaction mechanism, which involves the formation of substituted oxathiaphosphaboretanes. tandfonline.com Similarly, ¹H and ¹³C NMR have been used to characterize trimethyl- and triphenyl-arsine adducts of boron trihalides, including this compound. cdnsciencepub.com

In the study of the demethylation of aryl methyl ethers by this compound, ¹H NMR experiments with varying stoichiometries helped to confirm a proposed mechanism involving charged intermediates. core.ac.uk The identification of a boron-containing intermediate in the cleavage of aryl propargyl ethers was also achieved through NMR data. acs.org

The chemical shifts observed in ¹¹B NMR are particularly sensitive to the coordination environment of the boron atom, making it a powerful tool for distinguishing between different types of adducts and intermediates. ucl.ac.uk For instance, the formation of a Lewis adduct between BBr₃ and an alcohol in the absence of oxygen was confirmed by a distinct ¹¹B NMR signal at 18.9 ppm. rsc.orgescholarship.orgnih.gov

Applications in Mechanistic Studies (1H, 11B, 13C NMR)

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis of Complexes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural details of this compound complexes. These methods probe the vibrational modes of molecules, providing a fingerprint that is sensitive to molecular symmetry, bond strength, and the formation of new chemical bonds.

Studies on the 1:1 complexes of trimethylamine (B31210) with boron trihalides, including this compound, have utilized both IR and Raman spectroscopy to propose vibrational assignments. umich.eduscispace.com By comparing the spectra of complexes with different boron isotopes (¹⁰B and ¹¹B), researchers can confidently assign vibrational modes associated with the boron atom. umich.edu The formation of the dative bond between the nitrogen of trimethylamine and the boron of this compound leads to significant changes in the vibrational spectra compared to the free molecules. For instance, the B-Br stretching frequencies are altered, and a new B-N stretching mode appears, providing direct evidence of complex formation. cdnsciencepub.comumich.edu

In a study of trimethylarsine (B50810) adducts with boron trihalides, IR and Raman spectra were used for characterization and to perform normal coordinate analysis. cdnsciencepub.com This analysis allows for the calculation of potential energy distributions and force constants, offering quantitative insights into the bonding within the complexes.

Similarly, the interaction of this compound with dimethylselenium dihalides was investigated using IR spectroscopy. The data suggested that instead of forming a simple Lewis acid-base adduct, a halide transfer occurs, leading to the formation of ionic species like monohalogenodimethylselenium(IV) tetrahaloborate.

The table below presents selected vibrational frequencies for the trimethylamine-boron tribromide complex. umich.edu

Wavenumber (cm⁻¹)AssignmentSpectroscopic Technique
692B-N StretchRaman
672BBr₃ Antisymmetric StretchInfrared
238BBr₃ Symmetric StretchRaman
160BBr₃ RockRaman

Mass Spectrometry in the Study of Ion-Molecule Chemistry and Reaction Products

Mass spectrometry is a crucial technique for investigating the gas-phase ion-molecule chemistry of this compound and for identifying the products of its reactions. scholaris.ca This method involves ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio.

In a detailed study, molecular clusters of this compound were subjected to electron ionization and analyzed in a reflectron time-of-flight mass spectrometer. researchgate.netnih.govacs.orgresearchgate.net The experiments identified five series of cluster ions. These ions corresponded to the various fragment ions of BBr₃ solvated by neutral BBr₃ molecules. researchgate.netnih.govacs.org Computational studies using density functional theory (DFT) complemented the experimental findings, predicting that fragment ions smaller than BBr₃⁺ react with neutral BBr₃ molecules to form covalently bound adducts that act as core ions within the clusters. researchgate.netnih.govacs.org

Mass spectrometry is also used to identify the products of complex organic reactions involving this compound. For example, in the reaction of aryl aldehydes with arylacetylenes in the presence of this compound, mass spectrometry would be used to confirm the mass of the resulting (Z,Z)-1,3,5-triaryl-1,5-dibromo-1,4-pentadienes. researchgate.net Combined gas chromatography-mass spectrometry (GC/MS) is a particularly powerful approach for separating and identifying volatile reaction products, as demonstrated in studies of exchange reactions between organic halides and this compound. scholaris.ca

The following table lists the series of cluster ions observed in the mass spectrometric analysis of this compound clusters. researchgate.netnih.govacs.org

Ion Series FormulaDescription
(BBr₃)ₙ⁺Clusters based on the molecular ion.
BBr₂⁺(BBr₃)ₙClusters with a BBr₂⁺ core ion.
BBr⁺(BBr₃)ₙClusters with a BBr⁺ core ion.
B⁺(BBr₃)ₙClusters with a B⁺ core ion.
Br⁺(BBr₃)ₙClusters with a Br⁺ core ion.

Advanced Microscopy and Scattering Techniques for Nanomaterials Characterization

When this compound is used in the synthesis or modification of nanomaterials, advanced microscopy and scattering techniques are indispensable for characterizing the resulting structures. These methods provide high-resolution information about the morphology, size, and elemental composition of the nanoscale materials.

Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), is fundamental to visualizing the morphology of nanostructures produced using this compound.

In a study demonstrating the templated synthesis of ultrathin boron layers on nanodiamonds, this compound was used as a precursor. covalentmetrology.comchemrxiv.orgchemrxiv.orgnih.govmdpi.com TEM was employed to visualize the chemical and morphological changes on the nanodiamond surface following treatment with BBr₃. covalentmetrology.com The images revealed the formation of sheet-like structures and a distinct change from the shard-like appearance of the initial nanodiamonds to rounded, coated, and crosslinked structures after the reaction. chemrxiv.orgmdpi.com High-resolution TEM (HRTEM) can provide even finer detail, showing the ultrathin layers formed on the surface. chemrxiv.org

SEM provides information about the surface morphology and topography of materials. In the context of nanomaterials synthesized using boron-containing precursors, SEM has been used to observe the granular properties and average particle size of the resulting powders. nih.govias.ac.inias.ac.in

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with electron microscopy, is used for elemental analysis. It can confirm the presence of boron in the synthesized nanostructures. covalentmetrology.comchemrxiv.orgmdpi.com For instance, in the synthesis of boron-coated nanodiamonds, EDS was used to confirm and map the presence of boron, carbon, and oxygen, although the proximity of the B Kα and C Kα emission peaks can make definitive quantification challenging. covalentmetrology.commdpi.com

The table below summarizes the characterization findings from the use of electron microscopy on boron-coated nanodiamonds synthesized with this compound. chemrxiv.orgmdpi.com

TechniqueObservation
TEM Transformation from shard-like to rounded, coated nanostructures. chemrxiv.orgmdpi.com
HRTEM Visualization of ultrathin (~1 nm) layers on the nanodiamond surface. chemrxiv.org
SEM Shows changes in surface morphology and aggregation of nanoparticles.
EDS/EDX Confirmed the presence of boron in the surface layer. mdpi.com

Dynamic Light Scattering (DLS) for Nanoparticle Dispersion

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension. In research involving this compound, DLS is particularly valuable for characterizing the dispersion and aggregation of nanoparticles synthesized using or modified with this boron precursor.

Researchers have employed DLS to study the colloidal stability and behavior of boron-containing nanostructures in various solvents. covalentmetrology.comchemrxiv.orgmdpi.com In one study, boron-diamond nanostructures were synthesized using this compound (BBr₃) as an electrophilic precursor to grow ultrathin boron layers on nanodiamond (ND) surfaces. covalentmetrology.comchemrxiv.orgresearchgate.net DLS analysis revealed that these resulting boron-diamond nanostructures aggregated in dichloromethane (B109758). covalentmetrology.comchemrxiv.org Further DLS studies were conducted to probe the dispersion properties of these nanoparticles in a range of other solvents, which is critical for applications in areas like cell imaging. chemrxiv.orgmdpi.com

The methodology for such an analysis typically involves dispersing the purified nanoparticle powder (e.g., ND-BCl₃) in various solvents like octane, toluene, and water. mdpi.com The dispersion is briefly sonicated and then analyzed in a quartz cuvette. mdpi.com The DLS instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles, and this data is used to calculate the hydrodynamic diameter. For instance, in a study of nitrogen-doped boron-dipyrrin (Aza-BODIPY) nanoparticles, where this compound was used for demethylation, DLS was used to confirm the size distribution of the resulting nanoprobes. researchgate.net The intensity-based size distribution showed diameters ranging from 70-220 nm. researchgate.net

The table below summarizes findings from a solubility study of nanodiamonds functionalized using boron precursors, characterized by DLS.

Nanoparticle SystemPrecursorSolventDLS FindingsReference
Boron-NanodiamondBBr₃, BCl₃DichloromethaneAggregation of nanostructures observed. covalentmetrology.comchemrxiv.org
ND-BCl₃BCl₃Octane, Toluene, Octadecene, Chlorobenzene, WaterUsed to study dispersion properties for potential applications. mdpi.com
Aza-BODIPY NanoparticlesBBr₃ (for demethylation)Not SpecifiedSpherical shape with diameters ranging from 70-220 nm. researchgate.net

Quantitative Analytical Methods for this compound Determination (e.g., Colorimetric Titration)

Accurate determination of this compound concentration is crucial for its application in organic synthesis, where precise stoichiometry is often required. hope.edu While various analytical methods exist for boron quantification, including Inductively Coupled Plasma (ICP) spectroscopy and potentiometric titration, colorimetric titration has emerged as a fast and reliable benchtop method. researchgate.netacs.org

A notable colorimetric titration protocol uses N,N-dimethylaniline (DMA) as a titrant and indicator for quantifying BBr₃ in solution. hope.edu This method is valued for its speed and easily identifiable endpoint. hope.edu The procedure is typically performed in a dichloromethane (CH₂Cl₂) solution, in which DMA is colorless. westmont.edu

The chemical principle involves two stages:

Complex Formation : An initial Lewis acid-base reaction occurs between the nitrogen atom of DMA and the boron center of BBr₃. This forms a 1:1 DMA-BBr₃ adduct, which imparts a distinct blue color to the solution. hope.eduwestmont.edu

Endpoint Reaction : At the equivalence point, a catalytic amount of additional BBr₃ initiates an electrophilic aromatic substitution on the DMA molecule. This reaction leads to the loss of the boron-nitrogen coordination, causing an instantaneous color change from blue to a sharp yellow endpoint. hope.eduwestmont.edu

This methodology has been proven effective for a range of BBr₃ concentrations and has been expanded into a general method for titrating boron trihalides (BX₃, where X = Cl, Br). hope.eduwestmont.edu

Summary of Colorimetric Titration of this compound with N,N-Dimethylaniline
StageReactionObservationReference
Initial ComplexationDMA + BBr₃ → [DMA-BBr₃]A blue complex is formed. hope.eduwestmont.edu
EndpointElectrophilic aromatic substitution catalyzed by excess BBr₃Instantaneous color change from blue to yellow. hope.eduwestmont.edu

Another, more classical approach to analyzing this compound involves hydrolysis followed by titration. In this method, the BBr₃ is hydrolyzed, producing boric acid and hydrobromic acid. The total acidity of the resulting solution is then determined by titration with a standard sodium hydroxide (B78521) solution. acs.org To improve accuracy, especially in the presence of organic bases from addition compounds, the hydrolysis mixture can be passed through a cation exchange resin to remove interfering substances before titration. acs.org The subsequent determination of the distinct acids can be achieved through potentiometric titration or by using indicators like methyl red. acs.org

Q & A

What are the critical safety protocols for handling boron tribromide in laboratory settings?

Level: Basic
Answer: this compound is highly reactive, corrosive, and reacts violently with water and alcohols, necessitating stringent safety measures. Key protocols include:

  • Controlled Environment: Use fume hoods to avoid inhalation of toxic fumes (H331) and ensure adequate ventilation .
  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact (H314, H318) .
  • Reactivity Management: Store BBr₃ in sealed, moisture-free containers and avoid contact with protic solvents. Neutralize spills with dry sand or inert absorbents before disposal .
  • Emergency Response: Immediate eye rinsing (15+ minutes) and medical consultation are required upon exposure .

How does this compound function as a Lewis acid in demethylation reactions, and what are its limitations?

Level: Basic
Answer: BBr₃’s strong Lewis acidity stems from boron’s electron-deficient nature, enabling cleavage of ethers (e.g., methyl ethers) via coordination to oxygen.

  • Mechanism: BBr₃ binds to the ether oxygen, polarizing the C–O bond and facilitating methyl bromide formation. This is critical in synthesizing phenols or alcohols .
  • Limitations: Reaction efficiency depends on steric hindrance and solvent polarity. Anhydrous conditions are mandatory to prevent hydrolysis, which generates HBr and compromises yield .

How can researchers mitigate exothermic side reactions when using BBr₃ in large-scale syntheses?

Level: Advanced
Answer: Exothermic reactions with water or alcohols pose explosion risks. Mitigation strategies include:

  • Temperature Control: Use ice baths during reagent addition and monitor internal temperatures .
  • Solvent Selection: Employ inert solvents like dichloromethane or hexanes to dilute reactivity .
  • Incremental Addition: Add BBr₃ dropwise to substrates while stirring to dissipate heat .
  • Real-Time Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

How should researchers address contradictions in reported reaction outcomes involving BBr₃?

Level: Advanced
Answer: Discrepancies in yields or products often arise from impurities, moisture, or reaction conditions.

  • Purity Verification: Analyze BBr₃ purity via titration (e.g., Karl Fischer for water content) or NMR .
  • Reproducibility Checks: Standardize parameters (temperature, solvent dryness, stoichiometry) across trials .
  • Mechanistic Re-evaluation: Use computational models (DFT) to predict competing pathways or side reactions .

What methodological considerations are essential for using BBr₃ in semiconductor doping processes?

Level: Advanced
Answer: BBr₃ serves as a boron source in semiconductor manufacturing. Key steps include:

  • Vapor-Phase Deposition: Introduce BBr₃ vapor into chemical vapor deposition (CVD) systems at controlled pressures to ensure uniform doping .
  • Co-Doping Techniques: Combine with nitrogen gas to enhance graphene conductivity, leveraging BBr₃’s reactivity with carbon tetrachloride .
  • Post-Doping Analysis: Use XPS or SIMS to verify boron incorporation and assess electrical properties .

What advanced applications does BBr₃ have in nanomaterial synthesis, such as graphene modification?

Level: Advanced
Answer: BBr₃ enables boron/nitrogen co-doping in graphene nanoplatelets for enhanced electronic properties:

  • Synthetic Protocol: React BBr₃ with carbon tetrachloride and N₂ gas under controlled pyrolysis conditions .
  • Structural Confirmation: Raman spectroscopy identifies doping-induced shifts in the G-band (∼1580 cm⁻¹) and D-band (∼1350 cm⁻¹) .
  • Challenges: Boron’s larger atomic size (vs. carbon) requires nitrogen co-doping to stabilize the lattice .

What analytical methods are recommended for assessing BBr₃ purity and reaction progress?

Level: Basic
Answer:

  • Purity Analysis: Conduct gas chromatography (GC) or ICP-MS to detect trace metals or halide impurities .
  • Reaction Monitoring: Use in situ FTIR to observe BBr₃’s characteristic B–Br stretching (∼800 cm⁻¹) and confirm substrate conversion .

How can researchers interpret conflicting spectroscopic data in BBr₃-mediated reactions?

Level: Advanced
Answer: Spectral anomalies may arise from solvent interactions or byproducts.

  • Baseline Correction: Subtract solvent peaks (e.g., dichloromethane at ∼750 cm⁻¹) in Raman/FTIR analysis .
  • Byproduct Identification: Use GC-MS to detect brominated intermediates or decomposition products .

What factors influence BBr₃’s stability under varying experimental conditions?

Level: Advanced
Answer: Stability is affected by:

  • Light/Temperature: Store in amber bottles at 2–8°C to prevent photolytic or thermal decomposition .
  • Moisture Content: Even trace H₂O accelerates hydrolysis; pre-dry solvents with molecular sieves .
  • Compatibility: Avoid storage with alkali metals or reducing agents to prevent violent reactions .

What are the best practices for long-term storage and disposal of BBr₃ waste?

Level: Basic
Answer:

  • Storage: Keep in sealed, corrosion-resistant containers (e.g., PTFE-lined) under inert gas .
  • Waste Treatment: Neutralize with alkaline solutions (e.g., NaOH) to convert BBr₃ into borate salts for safe disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.